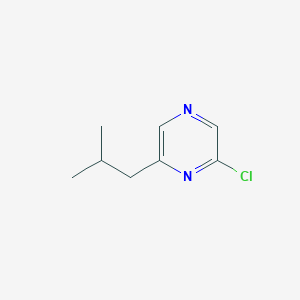

2-Chloro-6-isobutylpyrazine

Description

Contextualizing Pyrazine (B50134) Chemistry within Contemporary Research Paradigms

Pyrazine and its derivatives are a significant class of N-heterocyclic compounds that have garnered substantial interest in various scientific fields. researchgate.nettandfonline.com These aromatic compounds, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4, are prevalent in nature and are also synthesized for a wide array of commercial applications. unimas.my The unique chemical structure of the pyrazine ring imparts specific properties that make its derivatives valuable as scaffolds in the development of new materials, catalysts, and, most notably, biologically active molecules. researchgate.nettandfonline.com

In medicinal chemistry, pyrazine derivatives are extensively studied for their diverse pharmacological activities. mdpi.comnih.gov The pyrazine core is a key component in numerous established drugs and is a focal point in the search for new therapeutic agents. mdpi.comrsc.org Researchers have successfully developed pyrazine-containing compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. mdpi.comnih.govontosight.ai The ability of the pyrazine nucleus to be substituted at its carbon atoms allows for the fine-tuning of its physicochemical and biological properties, making it a versatile building block in drug design. nih.gov

Beyond pharmaceuticals, pyrazine chemistry is integral to materials science and agricultural research. In materials science, pyrazine-based compounds are explored for the development of novel materials with specific electronic and optical properties. ontosight.airesearchgate.net In agriculture, certain pyrazine derivatives are investigated as potential pesticides and herbicides. ontosight.aimdpi.com The widespread applications of pyrazines underscore their importance in contemporary research, driving continuous efforts to explore new synthetic methodologies and applications for this versatile class of compounds. researchgate.nettandfonline.com

Significance of Halogenated Pyrazine Derivatives in Academic Inquiry

The introduction of halogen atoms to the pyrazine ring creates a class of compounds known as halogenated pyrazines, which are of particular importance in synthetic and medicinal chemistry. nih.govrsc.org Halogenation significantly alters the electronic properties of the pyrazine ring, often enhancing the biological activity or providing a reactive handle for further chemical modifications. nih.govontosight.ai Chloropyrazines, in particular, are valuable intermediates in organic synthesis. acs.org The chloro substituent can act as a leaving group in nucleophilic substitution reactions or participate in various cross-coupling reactions, enabling the synthesis of a wide range of more complex pyrazine derivatives. tandfonline.com

The electron-withdrawing nature of halogens can influence the reactivity and biological interactions of the pyrazine core. nih.gov This has been leveraged in the design of compounds with potent antimicrobial and antimycobacterial activities. nih.gov For instance, research has shown that novel halogenated pyrazine-based chalcones exhibit significant antifungal and antibacterial effects. nih.gov The strategic placement of halogen atoms on the pyrazine ring is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates. ontosight.aiontosight.ai This makes halogenated pyrazines a subject of intense academic inquiry, with ongoing research focused on developing efficient halogenation methods and exploring the therapeutic potential of the resulting compounds. rsc.org

Research Trajectories and Unaddressed Challenges in 2-Chloro-6-isobutylpyrazine Studies

This compound is a specific halogenated pyrazine derivative that has found applications primarily as a synthetic intermediate. Its structure, featuring both a reactive chloro group and an isobutyl side chain, makes it a useful building block in the synthesis of more complex molecules. For example, it has been utilized in the preparation of 2-isobutyl-5-isopropylpyrazine 1- and 4-oxides and deoxymutaaspergillic acid, a fungal metabolite. researchgate.net

The synthesis of this compound itself is a key area of research. One established method involves the treatment of DL-Valyl-leucyl anhydride (B1165640) with phosphoryl chloride, which yields a mixture of mono- and di-chloro-isopropyl-isobutylpyrazines. researchgate.net This highlights a challenge in its synthesis: the potential for the formation of regioisomers, which necessitates careful control of reaction conditions and purification methods.

While its role as an intermediate is documented, comprehensive studies focusing solely on the biological activities or material properties of this compound are not extensively reported in the public domain. Much of the available information pertains to its use in the synthesis of other compounds, particularly in the flavor and fragrance industry, where related alkylpyrazines are significant. perfumerflavorist.comresearchgate.net For instance, the structurally related 2-methoxy-3-isobutylpyrazine is a well-known potent flavor compound with a characteristic bell pepper aroma. researchgate.net Research in this area has focused on the synthesis and quantification of such potent aroma compounds in food and beverages, like wine. cornell.eduscribd.com

A significant unaddressed challenge in the study of this compound is the lack of detailed public research on its own bioactivity and potential applications beyond being a synthetic precursor. Future research trajectories could involve:

Exploration of Biological Activities: Systematic screening of this compound for various pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, could unveil new therapeutic potentials.

Development of Novel Synthetic Routes: Investigating more efficient, selective, and environmentally friendly methods for its synthesis would be beneficial.

Material Science Applications: Given the interest in pyrazine derivatives in materials science, exploring the potential of this compound as a building block for functional materials could be a fruitful avenue of research.

Mechanistic Studies: Detailed mechanistic studies of reactions involving this compound would provide a deeper understanding of its reactivity and facilitate its application in organic synthesis.

Below is a table summarizing key information about this compound and related compounds mentioned in the literature.

| Compound Name | CAS Number | Molecular Formula | Key Research Area |

| This compound | 57674-17-6 bldpharm.com | C8H11ClN2 | Synthetic Intermediate researchgate.net |

| 2-Methoxy-3-isobutylpyrazine | 24683-00-9 | C9H14N2O | Flavor Chemistry researchgate.netcornell.edu |

| 2,5-Diisopropylpyrazine | 18433-83-5 | C10H16N2 | Natural Product Synthesis researchgate.net |

| Deoxymutaaspergillic acid | Not Available | C10H16N2O | Fungal Metabolite Synthesis researchgate.net |

Further investigation into the fundamental properties and potential applications of this compound is warranted to fully exploit its chemical potential.

Structure

3D Structure

Properties

Molecular Formula |

C8H11ClN2 |

|---|---|

Molecular Weight |

170.64 g/mol |

IUPAC Name |

2-chloro-6-(2-methylpropyl)pyrazine |

InChI |

InChI=1S/C8H11ClN2/c1-6(2)3-7-4-10-5-8(9)11-7/h4-6H,3H2,1-2H3 |

InChI Key |

FVJSAPVLEUZPFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CN=CC(=N1)Cl |

Origin of Product |

United States |

Reaction Mechanisms and Pathways of 2 Chloro 6 Isobutylpyrazine

Nucleophilic and Electrophilic Aromatic Substitution Dynamics on Pyrazine (B50134) Rings

The pyrazine ring, a diazine, is characterized by its electron-deficient nature due to the presence of two electronegative nitrogen atoms. This inherent electronic property governs its reactivity, making it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr):

Halogenated pyrazines, such as 2-Chloro-6-isobutylpyrazine, are particularly reactive towards nucleophiles. thieme-connect.de The chlorine atom serves as a good leaving group, and its departure is facilitated by the electron-withdrawing character of the pyrazine ring. The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. openstax.org

The presence of the isobutyl group, an electron-donating alkyl group, at the 6-position might slightly decrease the ring's electrophilicity compared to unsubstituted chloropyrazine. However, the strong deactivating effect of the two ring nitrogens ensures that the ring remains susceptible to nucleophilic attack. Nucleophilic substitution on halopyridines, a related class of heteroaromatics, shows that substitution occurs preferentially at the ortho and para positions relative to the ring nitrogen because these positions are the most electron-deficient. youtube.com In this compound, the chlorine atom is ortho to one of the nitrogen atoms, making it a favorable site for nucleophilic attack.

Common nucleophiles that can displace the chlorine atom include alkoxides, amines, and thiols. For instance, the reaction with sodium methoxide (B1231860) would yield 2-isobutyl-6-methoxypyrazine. The rate of these reactions is significantly influenced by the strength of the nucleophile and the presence of electron-withdrawing groups on the pyrazine ring, which can further stabilize the negative charge in the Meisenheimer intermediate. masterorganicchemistry.com

Electrophilic Aromatic Substitution:

The pyrazine ring is highly deactivated towards electrophilic aromatic substitution. thieme-connect.deresearchgate.net The two nitrogen atoms withdraw electron density from the ring, making it a poor nucleophile. Furthermore, under the acidic conditions often required for electrophilic substitution (e.g., nitration, sulfonation), the nitrogen atoms become protonated, further increasing the ring's deactivation. thieme-connect.de Direct halogenation, sulfonation, or Friedel-Crafts reactions on the pyrazine ring are generally not feasible unless activating groups are present. thieme-connect.de The presence of the electron-donating isobutyl group is not sufficient to overcome the strong deactivating effect of the two nitrogen atoms. Therefore, electrophilic substitution on the carbon atoms of the this compound ring is not a common reaction pathway.

Oxidation and Reduction Pathways of Chlorinated Pyrazines

The pyrazine core in this compound can undergo both oxidation and reduction reactions, targeting either the nitrogen atoms or the ring system itself.

Oxidation:

The nitrogen atoms in the pyrazine ring possess lone pairs of electrons and can be oxidized to form N-oxides. The oxidation of chlorinated pyrazines can be achieved using various oxidizing agents. acs.org The formation of pyrazine N-oxides can, in turn, be a useful intermediate step for further functionalization of the pyrazine ring. For example, pyrazine N-oxides can be converted into chloropyrazines. rsc.org

Reduction:

The electrochemical reduction of chlorinated pyrazines has been studied using techniques like cyclic voltammetry and controlled-potential electrolysis. researchgate.net These studies reveal that the reduction process involves the cleavage of the carbon-chlorine bond. For dichlorinated pyrazines, electrolysis can lead to either the monochlorinated or the fully dechlorinated product, depending on the cathode potential. researchgate.net In the case of a monochlorinated pyrazine like this compound, electrochemical reduction would be expected to yield isobutylpyrazine through the cleavage of the C-Cl bond. This process provides a pathway to selectively remove the chlorine substituent.

Below is a table summarizing the typical reduction potentials for related chlorinated diazines.

| Compound | Reduction Potential (V vs. SCE) | Product |

| 2-Chloropyrazine (B57796) | -1.8 to -2.0 | Pyrazine |

| 2,3-Dichloropyrazine | -1.5 to -1.7 (first reduction) | 2-Chloropyrazine |

| 2,6-Dichloropyrazine | -1.6 to -1.8 (first reduction) | 2-Chloropyrazine |

Note: The specific reduction potential for this compound may vary due to the electronic effect of the isobutyl group. Data is representative of chlorinated pyrazines in aprotic solvents.

Hydrolysis and Solvolysis Reactions of this compound Derivatives

Hydrolysis and solvolysis are specific types of nucleophilic substitution reactions where water or another solvent molecule acts as the nucleophile. For this compound, these reactions would involve the displacement of the chloride ion by a hydroxyl group (hydrolysis) or an alkoxide/acyloxy group (solvolysis).

The reactivity of chloropyrazines in hydrolysis reactions is generally higher than that of corresponding chloropyridines due to the presence of the second electron-withdrawing nitrogen atom. thieme-connect.de However, these reactions often require forcing conditions, such as high temperatures or the presence of a strong acid or base to facilitate the substitution.

Under basic conditions, hydrolysis would proceed via the standard SNAr mechanism, with a hydroxide (B78521) ion attacking the carbon atom bearing the chlorine. The resulting product would be 6-isobutylpyrazin-2-ol, which likely exists in equilibrium with its tautomeric form, 6-isobutylpyrazin-2(1H)-one.

In acidic media, the ring nitrogen atoms would be protonated, further activating the ring towards nucleophilic attack by a weak nucleophile like water.

The rate of hydrolysis and solvolysis can be influenced by the solvent polarity and the presence of other substituents on the pyrazine ring. The isobutyl group, being electron-donating, might slightly retard the rate of nucleophilic attack compared to an unsubstituted chloropyrazine.

Thermodynamic and Kinetic Aspects of Reactions Involving the Chloroisobutylpyrazine Core

The thermodynamics and kinetics of chemical reactions provide insight into the feasibility and rate of transformations. stanford.edukhanacademy.org For reactions involving this compound, these aspects are crucial for understanding and predicting its chemical behavior.

Thermodynamics:

Kinetics:

Kinetics deals with the rate of a reaction and the factors that influence it, such as temperature, concentration, and catalysts. uclouvain.be The rate of nucleophilic aromatic substitution on this compound is determined by the activation energy (Ea) of the rate-determining step, which is typically the initial attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.com

The Arrhenius equation describes the relationship between the rate constant (k), activation energy, and temperature. A lower activation energy leads to a faster reaction rate. The electron-deficient nature of the pyrazine ring helps to lower the activation energy for nucleophilic attack.

The following table provides hypothetical kinetic and thermodynamic data for a representative SNAr reaction of a chloropyrazine with a generic nucleophile (Nu-).

| Reaction Parameter | Value | Unit |

| Activation Energy (Ea) | 80 - 120 | kJ/mol |

| Pre-exponential Factor (A) | 1010 - 1013 | s-1 |

| Enthalpy of Reaction (ΔH) | -40 to -80 | kJ/mol |

| Entropy of Reaction (ΔS) | -20 to 20 | J/(mol·K) |

Note: These values are illustrative for typical SNAr reactions on heteroaromatic systems and are not specific experimental data for this compound.

Theoretical and Computational Chemistry Studies of 2 Chloro 6 Isobutylpyrazine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or approximations of it) for a given molecular structure, yielding information about energy, electron distribution, and molecular orbitals.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. In studies of pyrazine (B50134) derivatives, DFT is employed to optimize the molecular geometry, predict vibrational frequencies, and calculate various electronic properties. chemrxiv.orgresearchgate.net For instance, in a study of 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, DFT calculations using the B3LYP functional were performed to determine the optimized geometry and vibrational spectra. chemrxiv.orgresearchgate.net Such calculations for 2-Chloro-6-isobutylpyrazine would similarly elucidate its most stable three-dimensional structure and provide a theoretical basis for interpreting experimental spectroscopic data.

Illustrative Optimized Geometrical Parameters for a Substituted Chloropyrazine This table presents example data for a related compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, to illustrate the type of information obtained from DFT calculations, as specific data for this compound is not available in the cited literature.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | 1.74 Å |

| Bond Length | C-N (ring) | 1.32 - 1.34 Å |

| Bond Length | C-C (ring) | 1.39 - 1.40 Å |

| Bond Angle | N-C-C (ring) | 120° - 123° |

| Bond Angle | C-N-C (ring) | 116° - 118° |

| Data is hypothetical and based on typical values for similar structures found in computational studies. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transitions. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. mdpi.com For pyrazine derivatives, the HOMO-LUMO gap helps to understand their chemical behavior and potential as, for example, corrosion inhibitors or in other applications where electron transfer is important.

Illustrative Frontier Orbital Energies for a Pyrazine Derivative This table provides example HOMO-LUMO data to illustrate the concept. Specific values for this compound are not available in the searched literature.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Data is hypothetical and based on typical values for similar structures found in computational studies. |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. updatepublishing.comnih.gov It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis type orbitals (antibonding or Rydberg orbitals). In a study of a substituted chloropyrazine, NBO analysis was used to investigate donor-acceptor interactions. chemrxiv.orgresearchgate.net For this compound, NBO analysis would reveal the stability imparted by interactions such as the delocalization of lone pair electrons from the nitrogen atoms into the antibonding orbitals of the pyrazine ring, or interactions between the ring and its substituents.

Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. For flexible molecules like this compound, which has a rotatable isobutyl group, MD simulations can explore the different accessible conformations and their relative energies. Studies on other pyrazine derivatives have used MD simulations to understand their binding energies with surfaces or receptors. nih.gov

Prediction of Reactive Properties and Electrophilic Attack Sites

Computational methods are highly effective in predicting the reactivity of a molecule. The Molecular Electrostatic Potential (MEP) map is a valuable tool that visualizes the electrostatic potential on the electron density surface of a molecule. It helps to identify the regions that are rich or poor in electrons. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrazine ring, indicating these are probable sites for electrophilic attack. Such analyses have been performed on other halogen-substituted pyrazines to identify their reactive sites. chemrxiv.orgresearchgate.net

Computational Approaches to Spectroscopic Characterization

Theoretical calculations are crucial for the interpretation and assignment of experimental spectra. DFT methods can predict vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govmdpi.com By comparing the computationally predicted spectra with experimental data, a more accurate assignment of spectral features can be achieved. For example, a study on 2-chloro-6-methoxypyridine (B123196) used DFT to compute its vibrational frequencies, which showed good agreement with the experimental FT-IR and FT-Raman spectra. nih.gov A similar computational approach for this compound would be invaluable for its structural characterization.

Computational Modeling of Reaction Pathways and Energetics

Therefore, a detailed discussion on the computational modeling of its reaction pathways and energetics cannot be provided at this time. Further research in this specific area would be necessary to generate the data required for such an analysis.

Occurrence and Formation Pathways in Complex Natural Matrices Non Human Biological Systems

Biosynthetic Routes of Pyrazines in Microorganisms and Plants

The biosynthesis of pyrazines in the natural world is a complex process primarily observed in bacteria, fungi, plants, and insects. These compounds often serve as signaling molecules or contribute to the aroma of the organism. However, there is no scientific literature to date that documents the biosynthesis of 2-Chloro-6-isobutylpyrazine in any microorganism or plant species. The biosynthetic pathways described below are for other alkylpyrazines and methoxypyrazines, and there is no evidence to suggest that this compound is formed through these routes.

In the biosynthesis of many pyrazines, amino acids are fundamental precursors. For instance, the biosynthesis of 2-methoxy-3-isobutylpyrazine (IBMP), a well-known flavor compound in grapes, involves the amino acid leucine. The general pathway involves the condensation of two α-aminocarbonyl compounds, which are derived from amino acids and α-dicarbonyl compounds. There are no studies that identify specific amino acid and α-dicarbonyl precursors for the biosynthesis of this compound.

Strecker degradation is a crucial reaction in the formation of many flavor compounds, including some alkylpyrazines. This reaction involves the interaction of an α-dicarbonyl compound with an α-amino acid, leading to the formation of a Strecker aldehyde and an α-aminoketone. The subsequent condensation of two α-aminoketone molecules can then form a dihydropyrazine (B8608421), which is oxidized to the corresponding alkylpyrazine. While this is a key pathway for many pyrazines, there is no documented evidence of this compound being a product of Strecker degradation in biological systems. researchgate.netnih.govnih.gov

Both enzymatic and non-enzymatic reactions are known to contribute to pyrazine (B50134) formation in nature. In grapevine, for example, the final step in the biosynthesis of IBMP is the methylation of 2-hydroxy-3-isobutylpyrazine, a reaction catalyzed by an O-methyltransferase enzyme. nih.govnih.gov Non-enzymatic reactions, such as spontaneous condensations, can also occur under specific physiological conditions. There is currently no research identifying any enzymatic or non-enzymatic pathway for the formation of this compound in non-human biological systems.

Formation via Maillard Reaction in Thermally Processed Matrices

The Maillard reaction is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars upon heating. It is a primary source of pyrazines in cooked and roasted foods, contributing to their characteristic aromas. nih.govresearchgate.net Despite the prevalence of pyrazine formation through this reaction, there is no literature to suggest that this compound is formed during the thermal processing of food or other biological materials. The presence of chlorine in its structure makes its formation through a typical Maillard reaction highly unlikely without a specific chlorine donor, which is not a standard component of this reaction.

The types and quantities of pyrazines formed during the Maillard reaction are influenced by several factors, including the specific amino acids and reducing sugars present, temperature, time, pH, and water activity. Different amino acids lead to the formation of different alkyl-substituted pyrazines. For example, the reaction of glycine (B1666218) and glucose can lead to the formation of unsubstituted pyrazine and methylpyrazine. There are no studies that have identified precursors or reaction conditions that lead to the formation of this compound during thermal treatment.

Table 1: General Examples of Pyrazine Formation from Amino Acid and Sugar Precursors via the Maillard Reaction

| Amino Acid Precursor | Sugar Precursor | Example Pyrazine(s) Formed |

| Glycine | Glucose | Pyrazine, Methylpyrazine |

| Alanine | Glucose | 2,5-Dimethylpyrazine (B89654), 2,6-Dimethylpyrazine |

| Leucine | Glucose | 2,5-Diisobutylpyrazine |

| Isoleucine | Glucose | 2,5-Di-sec-butylpyrazine |

| Valine | Glucose | 2,5-Diisopropylpyrazine |

Note: This table provides general examples of alkylpyrazine formation and does not include this compound, as its formation via the Maillard reaction is not documented.

Metabolic Transformations of Related Alkylpyrazines in Biological Systems (Non-Human)

While there is no information on the metabolism of this compound in non-human biological systems, studies on other alkylpyrazines have shown that they can be metabolized. The specific metabolic pathways can vary between organisms. In some cases, the alkyl side chains can be hydroxylated or oxidized. Given the lack of data on the natural occurrence or formation of this compound, it is unsurprising that its metabolic fate in these systems has not been investigated.

Precursor-Product Relationships and Intermediates (e.g., Hydroxypyrazines)

The formation of this compound in natural, non-human biological systems is understood through established biosynthetic and chemical pathways that involve specific precursors and intermediates. The core structure of the pyrazine ring and its alkyl substituents are typically derived from amino acids and dicarbonyl compounds.

A foundational pathway for the synthesis of the precursor to this compound is the Reuben G. Jones synthesis, which involves the condensation of a 1,2-dicarbonyl compound with an α-amino acid amide. beilstein-journals.orgresearchgate.netnih.govacs.org In the case of the isobutyl-substituted pyrazine, the amino acid L-leucine is the primary precursor, providing the isobutyl side chain. The L-leucine is first converted to its amide form, L-leucinamide.

This L-leucinamide then reacts with a simple 1,2-dicarbonyl such as glyoxal. The condensation of these two molecules, typically under alkaline conditions, leads to the formation of a dihydropyrazine intermediate, which subsequently oxidizes to form the stable aromatic compound, 2-hydroxy-6-isobutylpyrazine. dur.ac.uk This hydroxypyrazine is the key and direct intermediate in the formation of the corresponding chloropyrazine.

The final step in the pathway is the conversion of 2-hydroxy-6-isobutylpyrazine to this compound. This involves a chlorination reaction where the hydroxyl (-OH) group on the pyrazine ring is substituted with a chlorine (-Cl) atom. In laboratory synthesis, this transformation is commonly achieved using reagents like phosphorus oxychloride. google.com While direct evidence in specific non-human organisms is limited, this chemical conversion represents the established precursor-product relationship for the formation of this compound.

Table 1: Key Precursors and Intermediates in the Formation of this compound

| Compound Name | Role | Chemical Formula |

|---|---|---|

| L-Leucine | Primary Precursor (provides isobutyl group) | C6H13NO2 |

| Glyoxal | Primary Precursor (provides pyrazine backbone) | C2H2O2 |

| L-Leucinamide | Intermediate | C6H14N2O |

Degradation Pathways in Non-Human Organisms

Specific metabolic degradation pathways for this compound in non-human organisms have not been extensively detailed in scientific literature. However, general principles of microbial degradation of related compounds, such as pyrazines and chlorinated hydrocarbons, provide a likely framework for its breakdown.

Microorganisms, particularly bacteria and fungi, are known to degrade pyrazine compounds, often utilizing them as a source of carbon and nitrogen. preprints.org The degradation of organophosphorus pesticides containing chlorinated heterocyclic rings, such as chlorpyrifos, has been studied in bacteria like Pseudomonas resinovarans. cwejournal.org These studies show that the initial steps often involve hydrolysis and breaking of side-chain bonds before cleavage of the heterocyclic ring.

For a compound like this compound, the degradation pathway in a microbial system would likely involve two key processes:

Dehalogenation: The carbon-chlorine bond is often an initial target for microbial enzymes. Reductive dehalogenation (replacing -Cl with -H) or hydrolytic dehalogenation (replacing -Cl with -OH) are common initial steps. Hydrolytic dehalogenation would convert the compound back to 2-hydroxy-6-isobutylpyrazine.

Ring Cleavage: Following dehalogenation and potential modification of the isobutyl side chain, microbial enzymes would proceed to cleave the aromatic pyrazine ring. This is the most energy-intensive step, as the pyrazine ring is relatively stable. The exact mechanisms for pyrazine ring cleavage are not fully elucidated but are believed to involve dioxygenase enzymes that introduce hydroxyl groups, leading to destabilization and opening of the ring structure.

The resulting smaller, aliphatic molecules would then be funneled into central metabolic pathways of the microorganism, such as the Krebs cycle, to be fully mineralized into carbon dioxide and water.

Interactions with Microbial Systems (In Vitro Studies)

While in vitro studies focusing specifically on this compound are not widely available, research on the broader class of pyrazine derivatives reveals significant interactions with microbial systems. Many pyrazine compounds have been demonstrated to possess antimicrobial properties against a range of bacteria and fungi.

Substituted pyrazines and their derivatives have been synthesized and evaluated for their antibacterial and antimycobacterial activities. nih.govresearchgate.net For instance, various pyrazine-containing thiazoline (B8809763) and thiazolidinone derivatives have shown significant in vitro activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria, as well as against Mycobacterium tuberculosis. nih.govresearchgate.net

Similarly, studies on novel triazolo[4,3-a]pyrazine derivatives have demonstrated moderate to good antibacterial activities against Staphylococcus aureus and Escherichia coli. mdpi.com One particular derivative exhibited a Minimum Inhibitory Concentration (MIC) of 16 μg/mL against E. coli, which was comparable to the antibiotic ampicillin. mdpi.com Research on alkylpyrazines found in cocoa also highlights their efficacy against various bacteria and fungi, suggesting their potential as antimicrobial agents. mdpi.com For example, 2,5-dimethylpyrazine showed a significant reduction in E. coli cell concentration in laboratory tests. mdpi.com

These findings collectively suggest that the pyrazine ring is a valuable scaffold for antimicrobial activity. The presence of different functional groups, including alkyl chains and halogens, modulates this activity. It is plausible that this compound would exhibit similar bioactivity, potentially inhibiting the growth of various microbial species, though specific in vitro testing is required to confirm this hypothesis.

Table 2: Examples of In Vitro Antimicrobial Activity of Substituted Pyrazine Derivatives

| Compound/Derivative Class | Target Microorganism(s) | Observed Effect/Activity |

|---|---|---|

| Pyrazine-Thiazoline Derivatives | S. aureus, B. subtilis, E. coli, S. typhi | Significant antibacterial activity |

| Triazolo[4,3-a]pyrazine Derivatives | S. aureus, E. coli | Moderate to good antibacterial activity |

| 2,5-Dimethylpyrazine | E. coli, Ralstonia solanacearum | Decrease in bacterial cell concentration; Growth inhibition |

Environmental Fate and Degradation of 2 Chloro 6 Isobutylpyrazine

Abiotic Degradation Mechanisms

Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. For 2-Chloro-6-isobutylpyrazine, the key abiotic mechanisms expected to influence its environmental persistence are photolysis (degradation by light) and hydrolysis (reaction with water).

Photolytic Degradation Pathways

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons, particularly from ultraviolet (UV) radiation in sunlight. The pyrazine (B50134) ring, being an aromatic system, can absorb UV radiation, which may lead to its transformation. For chlorinated aromatic compounds, a significant photodegradation pathway is photodehalogenation, which can occur through either photosubstitution (replacement of the chlorine atom, often by a hydroxyl group in aqueous environments) or photoreduction (replacement of the chlorine atom with a hydrogen atom) chemrxiv.org.

While direct photolysis studies on this compound are not available in published literature, the degradation of other chloro-N-heterocyclic compounds, such as chlorpromazine, demonstrates that irradiation can lead to the cleavage of the carbon-chlorine bond rsc.orgnih.gov. The specific products and reaction rates would depend on environmental conditions like the intensity of solar radiation, the presence of photosensitizing agents in the water (like dissolved organic matter), and the environmental matrix (water, soil, or air).

Hydrolytic Stability and Transformation

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of this compound to hydrolysis primarily depends on the stability of the carbon-chlorine bond on the pyrazine ring. In many chloro-heterocyclic compounds, this bond can be resistant to hydrolysis under typical environmental pH and temperature conditions.

The rate of hydrolysis for halogenated organic compounds is influenced by the strength of the carbon-halogen bond. Generally, the bond strength decreases from C-F to C-I, meaning iodo- and bromo- compounds hydrolyze faster than their chloro- counterparts google.com. The C-Cl bond on an aromatic ring is typically stronger and less susceptible to simple hydrolytic cleavage compared to the C-Cl bond in an aliphatic chain physicsandmathstutor.comrsc.org. Therefore, this compound is expected to exhibit considerable hydrolytic stability in the absence of microbial or photochemical influence. Significant transformation via hydrolysis would likely require more extreme conditions of pH or temperature than are typically found in the environment.

Biotic Degradation Mechanisms

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is often the most significant pathway for the breakdown of organic pollutants in the environment.

Microbial Degradation Processes

The biodegradation of pyrazines, in general, is not extensively documented, and the metabolic pathways for ring cleavage remain largely unknown nih.govresearchgate.net. However, several studies have demonstrated that bacteria are capable of utilizing various substituted pyrazines as their sole source of carbon and nitrogen nih.gov.

Research has identified bacterial genera such as Bacillus, Pseudomonas, and Corynebacterium capable of degrading pyrazine compounds in wastewater and other matrices researchgate.net. One notable study isolated a Mycobacterium sp. strain that could aerobically degrade 2,3-diethyl-5-methylpyrazine. For many pyrazine derivatives, the initial step in degradation is often hydroxylation of the ring, a reaction catalyzed by microbial oxygenase enzymes inchem.org.

For this compound, a plausible initial step in microbial degradation would be either the oxidative degradation of the isobutyl side chain or the enzymatic dehalogenation of the pyrazine ring. Under aerobic conditions, microorganisms can employ oxygenases to initiate the breakdown of chlorinated aromatic compounds eurochlor.org. Alternatively, under anaerobic conditions, a process known as reductive dechlorination, where the chlorine atom is removed and replaced by a hydrogen atom, can occur researchgate.net. The biodegradability of chlorinated pyrazines may be slower than their non-chlorinated analogs due to the stability of the C-Cl bond and the potential inhibitory effects of chlorinated organics on some microorganisms researchgate.net.

Enzymatic Biotransformations in Environmental Contexts

The specific enzymes involved in pyrazine degradation in the environment are not well-characterized. However, the initial attack on aromatic rings is commonly carried out by monooxygenase or dioxygenase enzymes, which incorporate one or two atoms of oxygen into the substrate, respectively. This hydroxylation step increases the water solubility of the compound and can destabilize the aromatic ring, making it susceptible to subsequent cleavage.

Environmental Monitoring and Theoretical Persistence Studies

There is a lack of published environmental monitoring data specifically for this compound. Its presence and concentration in soil, water, or air are not documented in readily available scientific literature.

In the absence of experimental data, computational models are often used to predict the environmental fate of chemicals. The US Environmental Protection Agency's EPI (Estimation Programs Interface) Suite™ is a widely used tool for estimating properties like biodegradability, octanol-water partition coefficient, and persistence chemistryforsustainability.orgchemistryforsustainability.orgepisuite.dev.

A report by the European Food Safety Authority (EFSA) on pyrazine derivatives used as flavourings in animal feed provides an example of such a theoretical assessment. While not specific to this compound, the assessment for a group of 22 pyrazine derivatives indicated that their predicted environmental concentrations in soil (PECsoil) were low, but in some cases, further environmental assessment was warranted researchgate.net. Models within EPI Suite™, such as BIOWIN™, can predict the probability of rapid aerobic and anaerobic biodegradation. For many substituted pyrazines, these models often predict slow biodegradation, suggesting they may be persistent in the environment epa.gov.

The following table summarizes the likely environmental fate characteristics of this compound based on general principles and data from analogous compounds.

Table 1: Summary of Predicted Environmental Fate of this compound

| Degradation Process | Predicted Pathway/Rate | Influencing Factors | Basis of Prediction |

| Photolysis | Slow to moderate degradation. Potential for dehalogenation or ring transformation. | Sunlight intensity, presence of photosensitizers, environmental matrix. | Inferred from behavior of other chloro-aromatic and heterocyclic compounds. |

| Hydrolysis | Likely to be very slow under typical environmental conditions (pH 5-9). | pH, temperature. | Based on the high stability of the C-Cl bond on aromatic rings. |

| Aerobic Biodegradation | Slow. Initial attack likely via oxidation of the isobutyl group or hydroxylation of the ring. | Microbial community composition, nutrient availability, temperature, oxygen. | Inferred from studies on other alkylpyrazines and chlorinated aromatics. |

| Anaerobic Biodegradation | Very slow. Reductive dechlorination is a possible but slow pathway. | Redox potential, presence of suitable electron donors, microbial adaptation. | General principles of anaerobic degradation of chlorinated compounds. |

| Overall Persistence | Predicted to be moderately to highly persistent. | Combination of slow abiotic and biotic degradation rates. | Theoretical estimation based on chemical structure and data for related compounds. |

Advanced Applications and Functional Materials Incorporating 2 Chloro 6 Isobutylpyrazine Derivatives

Development of Pyrazine-Functionalized Materials for Optoelectronics

Pyrazine-based materials are gaining significant traction in the field of optoelectronics due to their advantageous charge transfer properties. rsc.org The development of new π-conjugated materials is a key area of focus, with pyrazine (B50134) derivatives being explored for their potential in devices such as solar cells, light-emitting diodes, and field-effect transistors. rsc.org

The electron-withdrawing nature of the two imine nitrogens in the pyrazine ring facilitates intramolecular charge transfer (ICT) interactions, which are crucial for the performance of optoelectronic materials. acs.org In donor-acceptor-donor (D–A–D) chromophores, the pyrazine unit can act as the acceptor, leading to tunable electronic and optical properties. acs.org

Research has shown that fusing additional aromatic rings, such as benzene or thiophene, onto the pyrazine acceptor unit can enhance these ICT interactions. acs.org This enhancement results in a bathochromic shift of the ICT band, meaning the material absorbs light at longer wavelengths. acs.org The thiophene ring, in particular, has been found to be more effective than the benzene ring in strengthening the ICT interaction and broadening the absorption spectrum. acs.org This is attributed to increased charge density on the acceptor moiety and better orbital overlap. acs.org

The strategic design of these conjugated systems allows for precise control over their electronic properties. For instance, extending the conjugation of the pyrazine acceptor in a direction orthogonal to the D–A–D backbone can dramatically improve ICT interactions. acs.org This has led to the development of near-infrared dyes with simple chromophore structures. acs.org

Below is a table summarizing the effects of different fused rings on the intramolecular charge transfer properties of pyrazine-based chromophores.

| Fused Ring | Effect on ICT Interaction | Impact on Absorption Spectrum |

| Benzene | Strengthened | Bathochromic (red) shift |

| Thiophene | Significantly Strengthened | Broader absorption and greater bathochromic shift |

Role in Catalysis and Ligand Design

The pyrazine scaffold is a versatile building block for the design of ligands used in catalysis. semanticscholar.org While pyridine-based ligands have been extensively studied, their isosteric pyrazine analogues are emerging as powerful alternatives that can offer unique catalytic pathways and improved performance in certain reactions. semanticscholar.org

Functionalized pyrazines are utilized as ligands for catalysis and as effective catalysts themselves. rsc.org The introduction of specific substituents onto the pyrazine ring allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, influencing their catalytic activity.

One area of significant research is the development of pyrazine-based pincer ligands. For example, a novel pincer ligand based on a pyrazine backbone, 2,6-bis(di(tert-butyl)phosphinomethyl)pyrazine (tBu-PNzP), has been synthesized and used to create iron complexes. acs.org These complexes have demonstrated catalytic activity in the hydrogenation of sodium bicarbonate or carbon dioxide to formate salts under mild conditions and low pressures. acs.org

Furthermore, the bio-inspired design of redox-active ligands incorporating pyrazine moieties is a promising strategy for multielectron catalysis. nih.gov In a series of isostructural cobalt complexes, the strategic placement of redox-active pyrazines within a pentadentate ligand scaffold was shown to have a significant impact on their activity for hydrogen evolution. nih.gov The geometric positioning of the pyrazine donor, whether axial or equatorial, markedly affects the overpotentials required for proton reduction. nih.gov

The following table details the synthesis of a pyrazine-based pincer ligand and its application in catalysis.

| Ligand/Complex | Synthesis Step | Reactants | Product | Application |

| 2,6-bis(chloromethyl)pyrazine | Chlorination | 2,6-dimethylpyrazine, N-chlorosuccinimide | 2,6-bis(chloromethyl)pyrazine | Intermediate in ligand synthesis |

| tBu-PNzP | Substitution | 2,6-bis(chloromethyl)pyrazine, di(tert-butyl)phosphine | 2,6-bis(di(tert-butyl)phosphinomethyl)pyrazine (tBu-PNzP) | Pincer ligand for iron complexes |

| [Fe(Br)₂(tBu-PNzP)] | Complexation | tBu-PNzP, FeBr₂ | [Fe(Br)₂(tBu-PNzP)] | Precursor to catalytic species |

| Catalytic Hydrogenation | Hydrogenation | HCO₃Na or CO₂, H₂ | Formate salts | Catalytic conversion of CO₂ |

Applications in Advanced Materials Science Beyond Optoelectronics

The unique properties of pyrazine derivatives extend their utility to various areas of advanced materials science beyond optoelectronics.

One notable application is in the development of conductive polymers . Incorporating pyrazine units into a polymer structure can modify the distribution of the electron cloud, thereby enhancing the material's conductivity. pipzine-chem.com These modified polymers show promise for use in battery electrode materials, where they can improve charging and discharging efficiency and extend battery lifespan. pipzine-chem.com

Pyrazine derivatives also play a crucial role as ligands in the formation of metal-organic frameworks (MOFs) . pipzine-chem.com These materials are characterized by their high specific surface area and regular pore structures, making them ideal for applications such as gas adsorption and separation. pipzine-chem.com For instance, pyrazine-containing MOFs have demonstrated high efficiency and specificity for the capture of carbon dioxide. pipzine-chem.com

In a specific example, a two-dimensional conjugated metal-organic framework (TBP-Cu-MOF) utilizing tetraphenylpyrazine has been developed as a cathode material for self-charging aqueous zinc-ion batteries . chinesechemsoc.org The abundant pyrazine sites and the porous architecture of this material contribute to its self-charging capabilities. chinesechemsoc.org After exposure to air, a fully discharged battery can self-charge, demonstrating significant specific capacity and cycling stability. chinesechemsoc.org

The potential of pyrazine derivatives in biomedicine is also being explored. Their variable structures allow for specific interactions with biological macromolecules, leading to research into their use as anticancer agents that can target and inhibit the proliferation of tumor cells. pipzine-chem.com Additionally, pyrazine compounds are being investigated as drug carriers, where their unique structures can encapsulate drug molecules for controlled release at a specific target, potentially reducing side effects and increasing efficacy. pipzine-chem.com

The table below summarizes some of the advanced materials science applications of pyrazine derivatives.

| Application Area | Material Type | Function of Pyrazine Derivative | Potential Benefit |

| Energy Storage | Conductive Polymers | Modifies electron cloud distribution | Enhanced conductivity, improved battery performance |

| Energy Storage | Metal-Organic Frameworks (MOFs) | Cathode material with self-charging properties | High specific capacity and cycling stability in zinc-ion batteries |

| Environmental | Metal-Organic Frameworks (MOFs) | Ligand for framework construction | Efficient and specific CO₂ capture |

| Biomedicine | Drug Delivery Systems | Drug carrier | Controlled release of drugs, increased efficacy |

| Biomedicine | Therapeutics | Bioactive component | Anticancer activity |

Q & A

Q. What are the validated synthetic routes for 2-Chloro-6-isobutylpyrazine, and how do reaction conditions influence yield?

Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Chlorination of 6-isobutylpyrazine : Use POCl₃ or SOCl₂ as chlorinating agents under reflux (80–120°C), with yields dependent on stoichiometry and reaction time .

- Isobutyl group introduction : Alkylation of 2-chloropyrazine with isobutyl bromide via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), requiring inert conditions (N₂ atmosphere) and optimized ligand selection (e.g., XPhos) .

Key variables : Temperature, catalyst loading, and solvent polarity (e.g., DMF vs. THF).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR for structural confirmation (e.g., δ ~8.2 ppm for pyrazine protons, δ ~2.5 ppm for isobutyl CH₂ groups) .

- GC-MS : For purity assessment; retention time and fragmentation patterns (e.g., m/z 155 [M-Cl]+) should align with computational predictions .

- FT-IR : C-Cl stretch at ~650–750 cm⁻¹ and pyrazine ring vibrations at ~1500–1600 cm⁻¹ .

Q. What safety protocols are critical when handling this compound in lab settings?

- Engineering controls : Use fume hoods and closed systems to minimize inhalation/contact .

- PPE : Nitrile gloves, safety goggles, and vapor respirators (OSHA/NIOSH standards) .

- Waste disposal : Neutralize chlorinated byproducts with aqueous NaOH before disposal .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO-LUMO gaps, dipole moments, and electrostatic potential maps .

- Validation : Compare computed NMR/IR spectra with experimental data to assess accuracy (mean absolute deviation <5% for vibrational frequencies) .

Example application : Study the electron-withdrawing effect of the chloro substituent on pyrazine aromaticity .

Q. How to resolve contradictions in reported bioactivity data for pyrazine derivatives?

Q. What strategies optimize regioselectivity in derivatizing this compound?

- Catalytic systems : Screen Pd-, Cu-, or Ni-based catalysts for cross-coupling reactions (e.g., C–N bond formation with amines).

- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity at the C2 position .

Case study : Pd(OAc)₂/XPhos in toluene achieves >90% regioselectivity for C5 functionalization .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.